CL 218872

描述

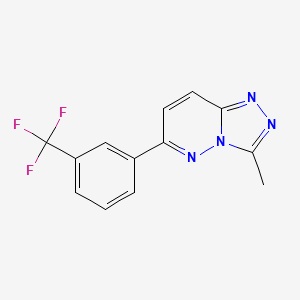

shows specific action on benzodiazepine receptors; structure

Structure

3D Structure

属性

IUPAC Name |

3-methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N4/c1-8-17-18-12-6-5-11(19-20(8)12)9-3-2-4-10(7-9)13(14,15)16/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOQUXNJZHGPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216728 | |

| Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66548-69-4 | |

| Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66548-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CL 218872 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066548694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CL-218872 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7GR5XL5B5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Anxiolytic CL 218 ,872: A Technical Guide to its Mechanism of Action as a Subtype-Selective GABA-A Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of CL 218 ,872, a non-benzodiazepine anxiolytic agent. By delving into its molecular interactions with the GABA-A receptor, this document provides a comprehensive overview for researchers and professionals in the field of drug development and neuroscience. Through a detailed examination of its binding affinity, functional modulation, and subtype selectivity, this guide elucidates the core principles underlying the pharmacological profile of CL 218 ,872.

Core Mechanism of Action: A Selective Positive Allosteric Modulator

CL 218 ,872 is a triazolopyridazine derivative that exerts its pharmacological effects as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Unlike classical benzodiazepines, CL 218 ,872 exhibits a notable selectivity for the α1 subunit-containing GABA-A receptor subtype.[2][3] This selective interaction leads to a potentiation of the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. The binding of CL 218 ,872 to the α1 subunit allosterically modulates the receptor, increasing the frequency of chloride channel opening in the presence of GABA. This influx of chloride ions results in hyperpolarization of the neuronal membrane, leading to a decrease in neuronal excitability, which manifests as anxiolytic, sedative, and anticonvulsant effects.[4][5]

The sedative properties of CL 218 ,872, much like those of traditional benzodiazepines, can be reversed by benzodiazepine antagonists such as flumazenil, confirming its action at the benzodiazepine binding site.[4][6] However, its partial agonist nature and subtype selectivity are thought to contribute to a potentially more favorable side-effect profile compared to non-selective benzodiazepines.[1]

Quantitative Analysis of Binding Affinity

The subtype selectivity of CL 218 ,872 is quantitatively demonstrated by its differential binding affinities (Ki) for various α subunit-containing GABA-A receptors. The following table summarizes the reported Ki values, highlighting the compound's preference for the α1 subtype.

| GABA-A Receptor Subtype | Ki (nM) |

| α1 | 130[3] |

| α2 | 1820[3] |

| α3 | 1530[3] |

| α4 | >10000[3] |

| α5 | 490[3] |

| α6 | >10000[3] |

Experimental Protocols

The characterization of CL 218 ,872's mechanism of action relies on a combination of in vitro and in vivo experimental techniques. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for GABA-A Receptor Subtype Affinity

This protocol is used to determine the binding affinity (Ki) of CL 218 ,872 for different GABA-A receptor subtypes.

1. Membrane Preparation:

-

Homogenize rat brains in 20 volumes of ice-cold homogenization buffer (0.32 M sucrose, pH 7.4).[7]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[7]

-

Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[7]

-

Resuspend the pellet in deionized water and homogenize.[7]

-

Centrifuge again at 140,000 x g for 30 minutes at 4°C.[7]

-

Wash the pellet by resuspending in binding buffer (50 mM Tris-HCl, pH 7.4) and centrifuging three times.[7]

-

Resuspend the final pellet in binding buffer and store at -70°C.[7]

2. Binding Assay:

-

Thaw the prepared membranes and wash twice with binding buffer.[7]

-

In a 96-well plate, add 0.1-0.2 mg of membrane protein per well.[7]

-

For competition assays, add varying concentrations of CL 218 ,872.

-

Add a constant concentration of a radioligand that binds to the benzodiazepine site, such as [3H]flunitrazepam or [3H]muscimol (e.g., 5 nM).[7][8]

-

To determine non-specific binding, a high concentration of a non-labeled ligand (e.g., 10 µM Diazepam or 10 mM GABA) is added to a set of wells.[7]

-

Incubate the plate at 4°C for 45 minutes.[7]

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[7][9]

-

Measure the radioactivity retained on the filters using liquid scintillation spectrometry.[7]

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of CL 218 ,872 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Electrophysiological Recording of GABA-A Receptor Modulation

This protocol, using the two-electrode voltage clamp (TEVC) technique in Xenopus oocytes, is employed to assess the functional modulation of GABA-A receptors by CL 218 ,872.

1. Oocyte Preparation and Receptor Expression:

-

Harvest and defolliculate Xenopus laevis oocytes.

-

Inject oocytes with cRNAs encoding the desired combination of GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, etc.).

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

2. Two-Electrode Voltage Clamp (TEVC) Recording:

-

Place an oocyte in a recording chamber continuously perfused with bathing solution.

-

Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.[10][11]

-

Clamp the membrane potential at a holding potential of -60 mV.[12]

-

Apply GABA at a concentration that elicits a submaximal current response (e.g., EC10-EC20).

-

Once a stable baseline GABA-evoked current is established, co-apply varying concentrations of CL 218 ,872 with GABA.

-

Record the potentiation of the GABA-induced current by CL 218 ,872.

3. Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of CL 218 ,872.

-

Express the potentiation as a percentage increase over the control GABA response.

-

Generate concentration-response curves to determine the EC50 (concentration for half-maximal potentiation) and Emax (maximal potentiation) of CL 218 ,872 at different GABA-A receptor subtypes.

In Vivo Anticonvulsant Activity Assessment

This protocol evaluates the anticonvulsant effects of CL 218 ,872 in a rodent model.

1. Animal Preparation:

-

Use adult male mice or rats.

-

Administer CL 218 ,872 intraperitoneally (i.p.) or orally (p.o.) at various doses.[13] A control group receives the vehicle.

2. Seizure Induction:

-

After a predetermined time (e.g., 30-60 minutes), induce seizures using a chemical convulsant like pentylenetetrazole (PTZ) administered subcutaneously or via maximal electroshock (MES).[13][14]

3. Observation and Data Collection:

-

Observe the animals for a set period (e.g., 30 minutes) for the onset and severity of seizures (e.g., myoclonic jerks, tonic-clonic convulsions).[14]

-

Record the latency to the first seizure and the duration of seizures.[14]

-

Note the percentage of animals in each group that are protected from seizures.

4. Data Analysis:

-

Determine the median effective dose (ED50) of CL 218 ,872 required to protect 50% of the animals from seizures using probit analysis.[15]

Visualizing the Molecular and Experimental Framework

To further clarify the mechanism of action and the experimental approaches used to study CL 218 ,872, the following diagrams are provided.

References

- 1. CL-218,872 - Wikipedia [en.wikipedia.org]

- 2. getmetabolite.com [getmetabolite.com]

- 3. CL 218872 | GABA Receptor | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CL 218,872 a triazolopyridazine with a selective affinity for the benzodiazepine BZ1 receptor subtype, retards the development and expression of amygdaloid-kindled seizures: effects of flumazenil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The sedative effects of CL 218,872, like those of chlordiazepoxide, are reversed by benzodiazepine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PDSP - GABA [kidbdev.med.unc.edu]

- 8. The benzodiazepine receptor ligand CL218,872 has both anxiolytic and sedative properties in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 11. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

- 12. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 13. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticonvulsant Activity of trans-Anethole in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

CL 218 ,872: A Technical Guide to its GABAA Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL 218 ,872 is a triazolopyridazine compound that has garnered significant interest in neuroscience research due to its selective interaction with γ-aminobutyric acid type A (GABAA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. As a positive allosteric modulator, CL 218 ,872 enhances the effect of GABA, leading to anxiolytic, sedative, and anticonvulsant properties. Its notable preference for the α1 subunit-containing GABAA receptors distinguishes it from classical benzodiazepines, making it a valuable tool for dissecting the specific physiological roles of different GABAA receptor subtypes. This technical guide provides a comprehensive overview of the GABAA receptor subtype selectivity of CL 218 ,872, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Core Concepts: GABAA Receptor Subtypes and Allosteric Modulation

GABAA receptors are pentameric ligand-gated ion channels composed of a combination of different subunits (e.g., α, β, γ). The specific subunit composition determines the pharmacological and physiological properties of the receptor. The benzodiazepine binding site, located at the interface of the α and γ subunits, is a key target for therapeutic agents. Ligands that bind to this site can modulate the receptor's response to GABA. CL 218 ,872 is a benzodiazepine receptor agonist that demonstrates significant selectivity for the BZ1 (or ω1) receptor subtype, which is primarily characterized by the presence of the α1 subunit.[1][2]

Data Presentation: Binding Affinity of CL 218 ,872 for GABAA Receptor Subtypes

The subtype selectivity of CL 218 ,872 is quantitatively defined by its binding affinity (Ki) for various GABAA receptor subtypes. The following table summarizes the Ki values of CL 218 ,872 for recombinant human GABAA receptors composed of different α subunits, along with β3 and γ2 subunits.

| GABAA Receptor Subtype | Ki (nM) |

| α1β3γ2 | 130 |

| α2β3γ2 | 1820 |

| α3β3γ2 | 1530 |

| α4β3γ2 | >10,000 |

| α5β3γ2 | 490 |

| α6β3γ2 | >10,000 |

Data sourced from publicly available information.

This data clearly illustrates the preference of CL 218 ,872 for the α1 subunit-containing GABAA receptor, with a significantly higher affinity compared to subtypes containing α2, α3, and α5 subunits, and negligible affinity for α4 and α6 subtypes. This selectivity is the basis for its distinct pharmacological profile.

Functional Selectivity of CL 218 ,872

While detailed comparative functional potency data (e.g., EC50 values for the potentiation of GABA-induced currents) across a wide range of GABAA receptor subtypes is not extensively published in a single source, the available literature consistently indicates that CL 218 ,872 acts as a partial agonist at the benzodiazepine binding site.[2] Its functional effects, including sedation, anxiolysis, and amnesia, are believed to be primarily mediated through its action on α1-containing GABAA receptors.[1] The selective activation of the ω1 (α1) receptor subtype by CL 218 ,872 is sufficient to produce these effects, which are comparable to those of non-selective benzodiazepines like diazepam.[1]

Experimental Protocols

Radioligand Binding Assay for GABAA Receptor Subtypes

This protocol outlines the general procedure for determining the binding affinity of a compound like CL 218 ,872 to different GABAA receptor subtypes expressed in a heterologous system (e.g., HEK293 cells).

1. Cell Culture and Transfection:

-

Culture human embryonic kidney (HEK293) cells in appropriate media.

-

Transiently or stably transfect the cells with the cDNAs encoding the desired α, β, and γ subunits of the GABAA receptor.

2. Membrane Preparation:

-

Harvest the transfected cells.

-

Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

3. Binding Assay:

-

In a multi-well plate, combine the cell membrane preparation, a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]flunitrazepam or [3H]Ro 15-1788), and varying concentrations of the unlabeled test compound ( CL 218 ,872).

-

To determine non-specific binding, include a set of wells with a high concentration of a non-radiolabeled benzodiazepine (e.g., diazepam).

-

Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Recording of GABAA Receptor Function

This protocol describes the use of two-electrode voltage-clamp or patch-clamp techniques to measure the functional modulation of GABAA receptors by CL 218 ,872 in Xenopus oocytes or mammalian cells.

1. Expression of GABAA Receptors:

-

Xenopus Oocytes: Inject cRNAs encoding the desired GABAA receptor subunits into Xenopus laevis oocytes.

-

Mammalian Cells: Transfect a suitable mammalian cell line (e.g., HEK293) with the cDNAs for the GABAA receptor subunits.

2. Electrophysiological Recording:

-

Two-Electrode Voltage-Clamp (Oocytes):

-

Place an oocyte in a recording chamber and perfuse with a saline solution.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

-

Whole-Cell Patch-Clamp (Mammalian Cells):

-

Form a high-resistance seal between a glass micropipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration, allowing control of the intracellular solution and measurement of whole-cell currents.

-

Clamp the membrane potential at a holding potential.

-

3. Drug Application:

-

Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current.

-

Co-apply GABA with varying concentrations of CL 218 ,872 to the cell.

-

Measure the potentiation of the GABA-induced current by CL 218 ,872.

4. Data Analysis:

-

Measure the peak amplitude of the GABA-induced current in the absence and presence of CL 218 ,872.

-

Calculate the percentage potentiation of the GABA response by CL 218 ,872.

-

Plot the percentage potentiation against the logarithm of the concentration of CL 218 ,872.

-

Fit the data to a concentration-response curve to determine the EC50 (the concentration of CL 218 ,872 that produces 50% of the maximal potentiation) and the maximum efficacy.

Mandatory Visualizations

Caption: Signaling pathway of GABAA receptor modulation by GABA and CL 218 ,872.

Caption: Experimental workflow for radioligand binding assay.

Caption: Experimental workflow for electrophysiological recording.

Conclusion

CL 218 ,872 serves as a critical pharmacological tool for investigating the roles of GABAA receptor subtypes. Its pronounced selectivity for the α1 subunit, as demonstrated by binding affinity data, provides a means to differentiate the physiological and behavioral effects mediated by this subtype from those associated with α2, α3, and α5-containing receptors. The experimental protocols detailed in this guide offer a foundation for the continued exploration of the nuanced pharmacology of CL 218 ,872 and other subtype-selective GABAA receptor modulators. Further research to fully characterize its functional potency across all relevant subtypes will be instrumental in advancing our understanding of GABAA receptor pharmacology and in the development of novel therapeutics with improved side-effect profiles.

References

An In-depth Technical Guide on the Binding Affinity of CL 218 ,872 for the BZ1 (ω1) Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of CL 218 ,872, a triazolopyridazine derivative, for the BZ1 (ω1) benzodiazepine receptor subtype. CL 218 ,872 is recognized for its selective affinity for the BZ1 receptor, which is predominantly associated with the α1 subunit of the GABA-A receptor complex.[1][2] This selectivity has made it a valuable tool in neuroscience research to delineate the pharmacological and behavioral effects mediated by this specific receptor subtype. This document collates quantitative binding data, details experimental methodologies for affinity determination, and presents visual representations of experimental workflows and binding selectivity.

Quantitative Binding Affinity Data

The binding affinity of CL 218 ,872 for various GABA-A receptor subtypes has been quantified through competitive radioligand binding assays. The data clearly demonstrates a higher affinity for the α1 subunit-containing receptors, which corresponds to the BZ1 subtype.

| Receptor Subtype (Containing α Subunit) | Ki (nM) |

| α1 | 130 |

| α2 | 1820 |

| α3 | 1530 |

| α4 | > 10000 |

| α5 | 490 |

| α6 | > 10000 |

Data sourced from TargetMol.[1]

Experimental Protocols

The determination of the binding affinity of CL 218 ,872 is typically achieved through competitive radioligand binding assays. These experiments measure the ability of CL 218 ,872 to displace a radiolabeled ligand that is known to bind to the benzodiazepine site on the GABA-A receptor.

Membrane Preparation

A crucial first step is the preparation of a membrane suspension from a brain region known to have a high density of BZ1 receptors, such as the cerebellum or cerebral cortex.[3][4]

-

Tissue Homogenization: Frozen brain tissue is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[5][6]

-

Centrifugation: The homogenate undergoes a series of centrifugations to isolate the cell membranes. An initial low-speed spin removes large debris, followed by a high-speed spin (e.g., 48,000 x g at 4°C) to pellet the membranes.[7]

-

Washing: The membrane pellet is washed and resuspended in a fresh buffer to remove endogenous substances that might interfere with the binding assay.[7]

-

Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard method like the BCA assay to ensure consistent amounts are used in each assay tube.[5]

Competitive Radioligand Binding Assay

This assay quantifies the affinity of the unlabeled test compound ( CL 218 ,872) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

-

Reagents:

-

Radioligand: A tritiated benzodiazepine ligand such as [3H]Flunitrazepam or [3H]Flumazenil is commonly used.[3][6]

-

Unlabeled Ligand (Competitor): A range of concentrations of CL 218 ,872.

-

Displacer: A high concentration of a non-radiolabeled benzodiazepine (e.g., Diazepam or Clonazepam) is used to determine non-specific binding.[7]

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-citrate, pH 7.4).[7]

-

-

Incubation:

-

Separation of Bound and Free Radioligand:

-

Following incubation, the bound radioligand must be separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The membranes with the bound radioligand are trapped on the filter.[8]

-

-

Quantification of Radioactivity:

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity trapped on the filters is then measured using a liquid scintillation counter.[5]

-

-

Data Analysis:

-

The data is used to generate a competition curve, plotting the percentage of specific binding of the radioligand against the concentration of CL 218 ,872.

-

The IC50 value (the concentration of CL 218 ,872 that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

-

Visualizations

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Selectivity of CL 218 ,872 for BZ1 (α1) Receptor Subtype

Caption: Binding affinity profile of CL 218 ,872.

References

- 1. CL 218872 | GABA Receptor | TargetMol [targetmol.com]

- 2. CL-218,872 - Wikipedia [en.wikipedia.org]

- 3. The benzodiazepine receptor ligand CL218,872 has both anxiolytic and sedative properties in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3H]CL 218,872, a novel triazolopyridazine which labels the benzodiazepine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 8. giffordbioscience.com [giffordbioscience.com]

CL 218 ,872: A Technical Whitepaper on a Benzodiazepine Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL 218 ,872 is a triazolopyridazine derivative that acts as a partial agonist at the benzodiazepine (BZD) binding site of the γ-aminobutyric acid type A (GABA-A) receptor. Notably, it exhibits a preferential affinity for the α1 subunit-containing GABA-A receptor subtypes, also historically referred to as the BZ1 receptor subtype. This selectivity confers a distinct pharmacological profile, characterized by anxiolytic, sedative, and anticonvulsant properties. This document provides a comprehensive technical overview of CL 218 ,872, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing its mechanism of action and the experimental workflow for its analysis.

Introduction

Benzodiazepines are a class of drugs that positively modulate the effect of GABA at the GABA-A receptor, resulting in a general central nervous system depressant effect. Full agonists at the benzodiazepine site, such as diazepam, produce strong anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects. However, these effects are often accompanied by undesirable side effects, including motor impairment, amnesia, and the potential for tolerance and dependence.

Partial agonists at the benzodiazepine receptor, such as CL 218 ,872, represent a therapeutic strategy to dissociate the desired anxiolytic and anticonvulsant effects from the more pronounced sedative and motor-impairing effects of full agonists. By producing a submaximal response even at saturating concentrations, partial agonists are hypothesized to have a wider therapeutic window. CL 218 ,872, with its additional selectivity for the α1-containing GABA-A receptors, has been a valuable pharmacological tool for elucidating the roles of different GABA-A receptor subtypes in mediating the various behavioral effects of benzodiazepine site ligands.

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding affinities and in vivo effective doses for CL 218 ,872, providing a quantitative basis for its pharmacological profile.

Table 1: In Vitro Binding Affinity of CL 218 ,872 for GABA-A Receptor α-Subtypes

| GABA-A Receptor Subunit | Ki (nM) | Reference |

| α1 | 130 | [1] |

| α2 | 1820 | [1] |

| α3 | 1530 | [1] |

| α4 | >10000 | [1] |

| α5 | 490 | [1] |

| α6 | >10000 | [1] |

Table 2: In Vivo Behavioral Effects of CL 218 ,872 in Rodent Models

| Behavioral Test | Species | Effect | Effective Dose | Reference |

| Footshock-Induced Fighting | Mouse | Inhibition (Anxiolytic-like) | ED50: 58 mg/kg (p.o.) | [2] |

| Conflict Test | Rat | Inhibition (Anxiolytic-like) | Doses slightly lower than sedative doses | [3] |

| Locomotor Activity | Rat | Reduction (Sedative) | 5-20 mg/kg (p.o.) | [2] |

| Locomotor Activity | Mouse | Reduction (Sedative) | Doses slightly larger than anxiolytic doses | [3] |

| Diazepam-induced Loss of Righting Reflex | Mouse | Antagonism (Partial Agonist) | 20-40 mg/kg (s.c.) | [2] |

| Kainate-induced Convulsions | Rat | Reduction (Anticonvulsant) | ≥ 25 mg/kg (i.p.) | [4] |

| Amygdaloid-Kindled Seizures | Rat | Retarded Development | 5, 10, 20 mg/kg | [5] |

| Morris Water Maze | Rat | Impaired Place Learning | 5-20 mg/kg (i.p.) | [2] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize CL 218 ,872 as a partial agonist at benzodiazepine receptors.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of CL 218 ,872 for different GABA-A receptor subtypes.

Methodology:

-

Membrane Preparation: Brain regions rich in specific GABA-A receptor subtypes (e.g., cerebellum for α1, cortex for multiple subtypes) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

-

Competition Binding Assay: A fixed concentration of a radiolabeled benzodiazepine site ligand (e.g., [3H]flunitrazepam) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled CL 218 ,872.

-

Incubation: The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of CL 218 ,872 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Electrophysiological Recordings

Objective: To characterize the functional effects of CL 218 ,872 on GABA-A receptor-mediated currents and determine its efficacy.

Methodology:

-

Cell Preparation: Xenopus oocytes or mammalian cell lines (e.g., HEK293 cells) are transfected with cDNAs encoding the desired combination of GABA-A receptor subunits (e.g., α1β2γ2).

-

Two-Electrode Voltage Clamp (for oocytes) or Patch-Clamp (for mammalian cells): The cell membrane potential is clamped at a specific voltage (e.g., -60 mV).

-

GABA Application: GABA is applied to the cell to evoke an inward chloride current.

-

CL 218 ,872 Application: CL 218 ,872 is co-applied with GABA to determine its effect on the GABA-evoked current. As a positive allosteric modulator, CL 218 ,872 is expected to potentiate the GABA-induced current.

-

Dose-Response Analysis: A range of CL 218 ,872 concentrations are tested to generate a dose-response curve. The concentration of CL 218 ,872 that produces 50% of its maximal potentiation (EC50) and the maximal potentiation relative to a full agonist (e.g., diazepam) are determined to quantify its efficacy.

In Vivo Behavioral Assays

Objective: To assess the anxiolytic-like properties of CL 218 ,872.

Methodology:

-

Apparatus: A chamber with a grid floor capable of delivering mild electric footshocks.

-

Procedure: Pairs of mice are placed in the chamber and subjected to a series of brief, intermittent footshocks. The number of fighting episodes (e.g., biting, wrestling) during the shock period is recorded.

-

Drug Administration: Different doses of CL 218 ,872 or a vehicle are administered to groups of mice prior to the test.

-

Data Analysis: The dose of CL 218 ,872 that reduces the number of fighting episodes by 50% (ED50) is calculated.

Objective: To evaluate the sedative effects of CL 218 ,872.

Methodology:

-

Apparatus: An open-field arena or activity cages equipped with infrared beams to automatically record movement.

-

Procedure: Animals are placed individually in the apparatus, and their locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set period.

-

Drug Administration: Different doses of CL 218 ,872 or a vehicle are administered to groups of animals before placing them in the apparatus.

-

Data Analysis: A dose-dependent decrease in locomotor activity is indicative of sedation.

Visualizations

Signaling Pathway

Caption: GABA-A receptor signaling cascade modulated by the partial agonist CL 218 ,872.

Experimental Workflow

Caption: Workflow for the preclinical characterization of CL 218 ,872.

Conclusion

CL 218 ,872 serves as a significant pharmacological tool for understanding the nuanced roles of GABA-A receptor subtypes in mediating the behavioral effects of benzodiazepine site ligands. Its profile as an α1-selective partial agonist has provided evidence for the possibility of developing anxiolytic and anticonvulsant agents with a reduced liability for sedation and motor impairment. The data and methodologies presented in this whitepaper offer a comprehensive resource for researchers in the fields of neuropharmacology and drug development who are investigating the therapeutic potential of modulating the GABAergic system. Further research focusing on the clinical translatability of such subtype-selective partial agonists is warranted.

References

- 1. Anxiolytics screening methods | PPTX [slideshare.net]

- 2. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 3. protocols.io [protocols.io]

- 4. An in vitro binding assay which differentiates benzodiazepine 'agonists' and 'antagonists' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The benzodiazepine receptor ligand CL218,872 has both anxiolytic and sedative properties in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to CL 218 ,872: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of CL 218 ,872, a notable triazolopyridazine derivative. The document details its mechanism of action, summarizes key quantitative data, and outlines relevant experimental protocols for its study.

Chemical Structure and Identity

CL 218 ,872 is a nonbenzodiazepine compound that exhibits high affinity for the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[1]

IUPAC Name: 3-methyl-6-[3-(trifluoromethyl)phenyl]-[2][3][4]triazolo[4,3-b]pyridazine[1] (Note: Some sources may refer to it as[2][3][4]triazolo[3,4-f]pyridazine, indicating a structural isomer).

CAS Number: 66548-69-4[1]

Chemical Formula: C₁₃H₉F₃N₄[1]

Molecular Weight: 278.24 g/mol

SMILES: Cc1nnc2n1nc(cc2)c3cccc(c3)C(F)(F)F

Physicochemical Properties

| Property | Value |

| Appearance | Solid |

| Solubility | Soluble in Acetonitrile, Chloroform, Methanol, DMSO, and Ethanol. |

Pharmacological Properties and Mechanism of Action

CL 218 ,872 acts as a partial agonist at the benzodiazepine site of the GABA-A receptor, exhibiting selectivity for the α1 subtype.[1] This interaction potentiates the inhibitory effect of GABA, leading to a range of central nervous system effects, including sedative, hypnotic, anxiolytic, and anticonvulsant activities.[1][5]

GABAA Receptor Binding Affinity

The binding affinity of CL 218 ,872 to different GABA-A receptor subtypes has been quantified through radioligand binding assays.

| Receptor Subtype | Kᵢ (nM) | IC₅₀ (µM) |

| α₁β₂γ₂ | 130 | 0.81 |

| α₂β₃γ₂ | 1820 | |

| α₃β₂γ₂ | 1530 | |

| α₅β₃γ₂ | 490 |

Data sourced from radioligand binding assays.[4]

In Vivo Pharmacological Effects

Studies in animal models have demonstrated the dose-dependent pharmacological effects of CL 218 ,872.

| Pharmacological Effect | Animal Model | Effective Dose (mg/kg) | Administration Route |

| Anxiolytic-like activity | Mouse | 58 (ED₅₀) | Oral |

| Sedative activity | Rat | 5-20 | Oral |

| Anticonvulsant activity | Mouse | 20-60 | Intraperitoneal |

| Impaired motor coordination | Rat | 5-20 | Oral |

Data compiled from various in vivo studies.[5][6]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacological profile of CL 218 ,872.

GABAA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of CL 218 ,872 for the benzodiazepine binding site on the GABA-A receptor.

Methodology:

-

Membrane Preparation: Whole brains from male Wistar rats are homogenized in a cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a crude membrane preparation.[4]

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radioligand, such as [³H]flunitrazepam, and varying concentrations of the test compound ( CL 218 ,872). Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine like diazepam. The incubation is typically carried out at 4°C for 60 minutes.[4][7]

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed with cold buffer to remove any non-specifically bound radioactivity.[4]

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation spectrometry.[8]

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC₅₀ (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[8]

Pentylenetetrazole (PTZ)-Induced Seizure Model

This in vivo model is used to assess the anticonvulsant properties of CL 218 ,872.

Methodology:

-

Animal Preparation: Male mice (e.g., CF-1 strain) are used for the study. The animals are acclimatized to the laboratory conditions before the experiment.[9]

-

Drug Administration: Animals are pretreated with either the test compound ( CL 218 ,872) at various doses or the vehicle control. The route of administration is typically intraperitoneal (i.p.) or oral (p.o.).[6][10]

-

Seizure Induction: After a specific pretreatment time, a convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg) is administered subcutaneously (s.c.).[9]

-

Observation: Following PTZ administration, the animals are placed in individual observation chambers and monitored for the onset and severity of seizures for a period of 30 minutes. The primary endpoint is typically the occurrence of a clonic seizure lasting for at least 5 seconds.[9]

-

Data Analysis: The percentage of animals protected from seizures in each treatment group is calculated. This data is then used to determine the ED₅₀ (the dose of the drug that protects 50% of the animals from seizures).[9]

Open Field Test for Locomotor Activity

This test is used to evaluate the sedative effects of CL 218 ,872 by measuring spontaneous locomotor activity.

Methodology:

-

Apparatus: The open field is a square or circular arena with walls to prevent the animal from escaping. The floor is often divided into a grid of squares. The arena is typically placed in a sound-attenuated room with controlled lighting.[2][11]

-

Procedure: Rats are administered CL 218 ,872 or a vehicle control. After a specified time, each animal is individually placed in the center of the open field, and its behavior is recorded for a set period (e.g., 5-10 minutes) using an overhead video camera.[12][13]

-

Data Analysis: The video recordings are analyzed using a tracking software to quantify various behavioral parameters, including:

-

Total distance traveled: A measure of overall locomotor activity.[2]

-

Time spent in the center versus peripheral zones: An indicator of anxiety-like behavior (thigmotaxis).[2]

-

Rearing frequency: The number of times the animal stands on its hind legs, which can be a measure of exploratory behavior.[11] A reduction in total distance traveled is indicative of a sedative effect.[5]

-

Signaling Pathway

CL 218 ,872 exerts its effects by modulating the GABA-A receptor signaling pathway. The binding of CL 218 ,872 to the benzodiazepine site allosterically enhances the effect of GABA, leading to increased chloride ion influx and neuronal hyperpolarization.

This guide provides a foundational understanding of CL 218 ,872 for research and drug development purposes. Further investigation into its specific interactions with various GABA-A receptor subunit combinations and its metabolic profile will be crucial for a complete characterization of this compound.

References

- 1. CL-218,872 - Wikipedia [en.wikipedia.org]

- 2. anilocus.com [anilocus.com]

- 3. 2024.sci-hub.ru [2024.sci-hub.ru]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effects of acute and chronic treatment on the pro- and anti-convulsant actions of CL 218, 872, PK 8165 and PK 9084, putative ligands for the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 10. A benzodiazepine antagonist action of CL 218,872 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Open field (animal test) - Wikipedia [en.wikipedia.org]

- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 13. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of CL 218 ,872: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL 218 ,872, a triazolopyridazine derivative, emerged from research endeavors aimed at developing novel anxiolytic agents with a potentially improved side-effect profile compared to classical benzodiazepines. This technical guide provides a comprehensive overview of the discovery, history, and development of CL 218 ,872. It details its synthesis, mechanism of action as a selective partial agonist for the α1 subunit of the GABAA receptor, and its pharmacological profile, encompassing anxiolytic, sedative, and anticonvulsant properties. This document consolidates key quantitative data from various preclinical studies and outlines the detailed experimental protocols used to characterize this compound. Visualizations of the relevant signaling pathway and a typical experimental workflow are provided to facilitate a deeper understanding of its development process.

Introduction and Historical Context

The development of CL 218 ,872 is rooted in the quest for safer and more selective anxiolytic drugs. While benzodiazepines were highly effective, their non-selective action on GABAA receptor subtypes led to undesirable side effects such as sedation, amnesia, and dependence. This prompted the search for compounds that could selectively target specific GABAA receptor subtypes to achieve a more favorable therapeutic window. CL 218 ,872, a nonbenzodiazepine hypnotic, was synthesized as a potent triazolopyridizine with the goal of separating anxiolytic effects from sedation.[1] It is classified as a partial agonist at the GABAA receptor, with a notable selectivity for the α1 subtype.[2] This selectivity was hypothesized to contribute to its unique pharmacological profile.

Chemical Synthesis

The synthesis of CL 218 ,872, chemically named 3-methyl-6-[3-(trifluoromethyl)phenyl]-[1][3][4]triazolo[4,3-b]pyridazine, involves a multi-step process. While specific proprietary details of the original synthesis by American Cyanamid are not fully public, the general synthetic route for 6-aryl-1,2,4-triazolo[4,3-b]pyridazines has been described in the literature. A plausible synthetic scheme is outlined below.

General Synthesis Protocol for 6-aryl-1,2,4-triazolo[4,3-b]pyridazines:

A common method for the synthesis of the[1][3][4]triazolo[4,3-b]pyridazine core involves the reaction of a 3-chloro-6-arylpyridazine intermediate with a hydrazide.

-

Step 1: Synthesis of 3-chloro-6-(3-(trifluoromethyl)phenyl)pyridazine: This intermediate can be prepared from a suitable pyridazinone precursor. The pyridazinone is synthesized by the condensation of a β-ketoester with hydrazine, followed by chlorination using a reagent like phosphorus oxychloride.

-

Step 2: Formation of the Triazole Ring: The 3-chloro-6-(3-(trifluoromethyl)phenyl)pyridazine is then reacted with acetylhydrazine in a suitable solvent, such as n-butanol, under reflux conditions. This reaction leads to the formation of the triazole ring fused to the pyridazine core, yielding CL 218 ,872.

Mechanism of Action

CL 218 ,872 exerts its pharmacological effects by modulating the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It acts as a partial agonist at the benzodiazepine binding site on the GABAA receptor, enhancing the effect of GABA.[2]

GABAA Receptor Subtype Selectivity

A key feature of CL 218 ,872 is its selectivity for the α1 subunit of the GABAA receptor. This selectivity is evident from radioligand binding assays, which show a higher affinity for α1-containing receptors compared to those containing α2, α3, and α5 subunits.

dot

Caption: GABAA Receptor Signaling Pathway Modulated by CL 218 ,872.

Pharmacological Profile

CL 218 ,872 exhibits a range of pharmacological effects, including anxiolytic, sedative, and anticonvulsant activities. However, the separation between its anxiolytic and sedative doses has been a subject of debate in the scientific literature.

Anxiolytic Activity

The anxiolytic properties of CL 218 ,872 have been demonstrated in various preclinical models of anxiety, such as the elevated plus-maze test. In this test, anxiolytic compounds typically increase the time spent and the number of entries into the open, more aversive arms of the maze. Studies have shown that CL 218 ,872 (10-20 mg/kg) significantly increases the percentage of time spent on the open arms, indicative of an anxiolytic effect.[5]

Sedative and Hypnotic Effects

While initially developed with the hope of being a non-sedating anxiolytic, several studies have reported that CL 218 ,872 does produce sedative effects, particularly at doses close to or overlapping with its anxiolytic doses.[6] These sedative effects are characterized by a decrease in locomotor activity. For instance, doses of 5-20 mg/kg (p.o.) have been shown to reduce locomotor activity in rats.[3] The sedative effects of CL 218 ,872 can be reversed by benzodiazepine antagonists like flumazenil, confirming its action at the benzodiazepine binding site.[3]

Anticonvulsant Activity

CL 218 ,872 has demonstrated significant anticonvulsant properties in various animal models of epilepsy. It has been shown to be effective in protecting against seizures induced by chemical convulsants and in amygdaloid-kindled seizure models. For example, it has been reported to counteract seizures caused by pentylenetetrazol at doses of 20-60 mg/kg.[7] Furthermore, it has shown efficacy in reducing kainic acid-induced convulsions at doses of 25 mg/kg and greater.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for CL 218 ,872 from various preclinical studies.

Table 1: In Vitro Binding Affinity of CL 218 ,872 for GABAA Receptor Subunits

| GABAA Receptor Subunit | Binding Affinity (Ki, nM) |

| α1 | 130 |

| α2 | 1820 |

| α3 | 1530 |

| α5 | 490 |

| α6 | >10000 |

Table 2: In Vivo Efficacy of CL 218 ,872 in Behavioral and Seizure Models

| Pharmacological Effect | Animal Model | Effective Dose (mg/kg) | Route of Administration |

| Anxiolytic | Elevated Plus Maze (Rat) | 10 - 20 | i.p. |

| Sedative | Locomotor Activity (Rat) | 5 - 20 | p.o. |

| Anticonvulsant | Pentylenetetrazol-induced seizures (Mouse) | 20 - 60 | i.p. |

| Anticonvulsant | Kainic acid-induced convulsions (Rat) | ≥ 25 | i.p. |

| Anticonvulsant | Footshock-induced fighting (Mouse) | ED50 = 58 | p.o. |

| Anticonvulsant | Amygdaloid-kindled seizures (Rat) | 5, 10, 20 | i.p. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of CL 218 ,872.

Radioligand Binding Assay ([3H]flunitrazepam)

Objective: To determine the binding affinity of CL 218 ,872 for the benzodiazepine binding site on the GABAA receptor.

Materials:

-

[3H]flunitrazepam (radioligand)

-

CL 218 ,872 (test compound)

-

Diazepam (for non-specific binding)

-

Rat brain tissue (e.g., cortex or cerebellum)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 100,000 x g for 30 minutes at 4°C. Wash the pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in buffer to a protein concentration of approximately 1 mg/mL.

-

Binding Assay: In test tubes, combine the membrane preparation, [3H]flunitrazepam (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of CL 218 ,872. For determining non-specific binding, use a high concentration of unlabeled diazepam (e.g., 10 µM). The total assay volume is typically 1 mL.

-

Incubation: Incubate the tubes at 0-4°C for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the IC50 of CL 218 ,872, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Elevated Plus-Maze Test

Objective: To assess the anxiolytic-like effects of CL 218 ,872 in rodents.

Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

Procedure:

-

Acclimation: Allow the animals (rats or mice) to acclimate to the testing room for at least 30 minutes before the experiment.

-

Drug Administration: Administer CL 218 ,872 or vehicle intraperitoneally (i.p.) 30 minutes before testing.

-

Testing: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze freely for a 5-minute period.

-

Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

-

Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.

Rotarod Test

Objective: To evaluate the effects of CL 218 ,872 on motor coordination and sedation.

Apparatus: A rotating rod that can be set to a fixed or accelerating speed.

Procedure:

-

Training: Train the animals to stay on the rotating rod for a set period (e.g., 60 seconds) at a low, constant speed.

-

Drug Administration: Administer CL 218 ,872 or vehicle i.p. 30 minutes before testing.

-

Testing: Place the animal on the rotarod, which is then started at an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

-

Data Collection: Record the latency to fall from the rod for each animal.

-

Data Analysis: A decrease in the latency to fall compared to the vehicle-treated group indicates impaired motor coordination or sedation.

Experimental Workflow

The development of a compound like CL 218 ,872 follows a structured preclinical workflow to characterize its properties and potential therapeutic utility.

dot

Caption: Preclinical Development Workflow for CL 218 ,872.

Conclusion

CL 218 ,872 represents a significant step in the development of nonbenzodiazepine GABAA receptor modulators. Its discovery and subsequent characterization have provided valuable insights into the role of GABAA receptor α1 subunit selectivity in mediating anxiolytic, sedative, and anticonvulsant effects. While the initial goal of achieving a purely anxiolytic agent without sedation was not fully realized, the study of CL 218 ,872 has contributed to a deeper understanding of the complex pharmacology of the GABAA receptor and has informed the design of subsequent generations of subtype-selective compounds. This technical guide serves as a comprehensive resource for researchers in the field of neuroscience and drug development, consolidating the key findings and methodologies related to this important research compound.

References

- 1. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. PDSP - GABA [kidbdev.med.unc.edu]

- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

CL 218 ,872: A Technical Guide for Researchers

COMPOUND: CL 218 ,872 CAS NUMBER: 66548-69-4 MOLECULAR FORMULA: C₁₃H₉F₃N₄

This technical guide provides an in-depth overview of CL 218 ,872, a triazolopyridazine derivative with notable activity at the γ-aminobutyric acid type A (GABA-A) receptor. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its biochemical properties, mechanism of action, and relevant experimental data and protocols.

Core Compound Information

CL 218 ,872 is a non-benzodiazepine compound that exhibits high affinity for the benzodiazepine binding site on the GABA-A receptor.[1] It is characterized as a partial agonist with functional selectivity for GABA-A receptor subtypes containing the α1 subunit.[1][2] This selectivity is believed to contribute to its distinct pharmacological profile, which includes anxiolytic, anticonvulsant, sedative, and amnestic effects.[1]

| Property | Value | Reference |

| IUPAC Name | 3-methyl-6-[3-(trifluoromethyl)phenyl]-[1][3][4]triazolo[4,3-b]pyridazine | [4] |

| Molecular Weight | 278.24 g/mol | [5] |

| Appearance | Solid | [6] |

| Solubility | Soluble in DMSO and ethanol | [5] |

Mechanism of Action and Signaling Pathway

CL 218 ,872 exerts its effects by positively modulating the function of GABA-A receptors, which are ligand-gated ion channels.[3] The binding of GABA, the primary inhibitory neurotransmitter in the central nervous system, to its receptor opens a chloride ion (Cl⁻) channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.[4] CL 218 ,872, by binding to an allosteric site (the benzodiazepine site), enhances the effect of GABA, thereby increasing the frequency of channel opening and potentiating the inhibitory signal.[3][6] Its partial agonist activity suggests that it produces a submaximal response compared to full agonists like diazepam.

The diagram below illustrates the signaling pathway of the GABA-A receptor and the modulatory role of CL 218 ,872.

Quantitative Data

The binding affinity and in vivo efficacy of CL 218 ,872 have been quantified in various studies. The following tables summarize key data points.

Table 1: Binding Affinity (Ki) of CL 218 ,872 for GABA-A Receptor Subunits

| Receptor Subunit | Ki (nM) | Reference |

| α1 | 130 | [2] |

| α2 | 1820 | [2] |

| α3 | 1530 | [2] |

| α4 | >10000 | [2] |

| α5 | 490 | [2] |

| α6 | >10000 | [2] |

Table 2: In Vivo Efficacy of CL 218 ,872 in Rodent Models

| Experimental Model | Species | Effect | Effective Dose (mg/kg) | Route | Reference |

| Footshock-Induced Fighting | Mouse | Inhibition (ED₅₀) | 58 | p.o. | [7] |

| Locomotor Activity | Rat | Reduction | 5-20 | p.o. | [7] |

| Diazepam-Induced Loss of Righting Reflex | Mouse | Antagonism | 20-40 | s.c. | [7] |

| Morris Water Maze | Rat | Impairment of Place Learning | 5-20 | i.p. | [7] |

| Amygdaloid-Kindled Seizures | Rat | Retardation of Seizure Development | 5, 10, 20 | i.p. | [8] |

| Kainate-Induced Convulsions | Rat | Reduction of Convulsions and Neuropathology | ≥25 | i.p. | [9] |

| Holeboard Test | Rat | Sedative Effects (Reduced Locomotor Activity) | 10 | i.p. | [9] |

Experimental Protocols

Detailed methodologies for key experiments cited are provided below. These protocols are representative and may require optimization for specific experimental conditions.

Radioligand Binding Assay ([³H] CL 218 ,872)

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the benzodiazepine binding site on GABA-A receptors using [³H] CL 218 ,872.

Materials:

-

[³H] CL 218 ,872 (specific activity ~70-90 Ci/mmol)

-

Rat cerebral cortex membrane preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Unlabeled CL 218 ,872 or other competing ligands

-

Diazepam (for non-specific binding determination)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer to a protein concentration of approximately 1-2 mg/mL.

-

Assay Setup: In triplicate, set up assay tubes containing:

-

Total Binding: Membrane preparation, assay buffer, and [³H] CL 218 ,872 (at a concentration near its Kd, e.g., 20 nM).

-

Non-specific Binding: Membrane preparation, assay buffer, [³H] CL 218 ,872, and a high concentration of unlabeled diazepam (e.g., 10 µM).

-

Competition Binding: Membrane preparation, assay buffer, [³H] CL 218 ,872, and varying concentrations of the test compound.

-

-

Incubation: Incubate the tubes at 0-4°C for 60 minutes.

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. Wash the filters three times with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation.

In Vivo Behavioral Assays

The following diagram outlines a general workflow for conducting in vivo behavioral experiments with CL 218 ,872.

4.2.1. Holeboard Test for Sedative and Anxiolytic-like Activity

This test assesses exploratory behavior and anxiety in rodents.

Apparatus: A square arena with a floor containing multiple holes. Automated systems with infrared beams are often used to detect head-dips and locomotor activity.

Procedure:

-

Acclimatize the animals to the testing room for at least 60 minutes before the experiment.

-

Administer CL 218 ,872 or vehicle to the animals at the desired dose and route.

-

After a specified pretreatment time (e.g., 30 minutes for i.p. injection), place the animal in the center of the holeboard.

-

Record the following parameters for a set duration (e.g., 5-10 minutes):

-

Number of head-dips into the holes.

-

Duration of head-dips.

-

Locomotor activity (distance traveled or number of line crossings).

-

Rearing frequency.

-

-

A decrease in head-dips and locomotor activity is indicative of sedative effects. An increase in head-dips at non-sedative doses can suggest anxiolytic-like activity.

4.2.2. Amygdaloid Kindling for Anticonvulsant Activity

This model is used to study the development of seizures and to screen for anticonvulsant drugs.

Procedure:

-

Electrode Implantation: Surgically implant a bipolar stimulating and recording electrode into the amygdala of the rat. Allow for a post-operative recovery period.

-

Kindling Stimulation: Apply a brief, low-intensity electrical stimulation to the amygdala once daily.

-

Seizure Scoring: Observe and score the behavioral seizure response according to a standardized scale (e.g., Racine's scale).

-

Drug Administration: Once the animals are fully kindled (consistently showing generalized seizures), administer CL 218 ,872 or vehicle prior to the daily stimulation.

-

Data Analysis: A reduction in seizure score or a complete blockade of seizures indicates anticonvulsant activity. The effect on afterdischarge duration (the period of epileptiform electrical activity in the brain following stimulation) is also measured.[8]

Conclusion

CL 218 ,872 is a valuable research tool for investigating the role of the α1 subunit of the GABA-A receptor in various physiological and pathological processes. Its distinct pharmacological profile, characterized by sedative, anxiolytic, and anticonvulsant properties, makes it a compound of interest for the development of novel therapeutics targeting GABAergic neurotransmission. The data and protocols presented in this guide are intended to facilitate further research into the properties and potential applications of CL 218 ,872.

References

- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [3H]-GABA Binding to GABAA and GABAB Sites on Rat Brain Crude Synaptic Membranes | Springer Nature Experiments [experiments.springernature.com]

- 3. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [3H]CL 218,872, a novel triazolopyridazine which labels the benzodiazepine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mapping the Agonist Binding Site of the GABAAReceptor: Evidence for a β-Strand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The sedative effects of CL 218,872, like those of chlordiazepoxide, are reversed by benzodiazepine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of CL 218 ,872: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL 218 ,872 is a triazolopyridazine derivative that has garnered significant interest in neuroscience research due to its unique pharmacological profile as a selective ligand for the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor. This document provides a comprehensive in-depth technical guide on the in vitro characterization of CL 218 ,872, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows. As a partial agonist with preferential affinity for the α1 subunit of the GABAA receptor, CL 218 ,872 exhibits a distinct spectrum of activity, including sedative, hypnotic, anxiolytic, and anticonvulsant effects.[1][2][3][4] This guide is intended to serve as a core resource for researchers and professionals in drug development engaged in the study of GABAergic modulation.

Core Compound Properties

-

Chemical Name: 3-methyl-6-[3-(trifluoromethyl)phenyl]-[5][6][7]triazolo[4,3-b]pyridazine

-

Molecular Formula: C15H11F3N4

-

Mechanism of Action: Partial agonist at the benzodiazepine site of the GABAA receptor, with selectivity for the α1 subunit.[1] This interaction allosterically modulates the receptor, enhancing the effect of GABA and leading to an increase in chloride ion conductance into the neuron. This influx of chloride ions hyperpolarizes the neuron, resulting in its inhibition.

Quantitative Data

The in vitro binding affinity of CL 218 ,872 for various GABAA receptor subtypes has been determined through radioligand binding assays. This data is crucial for understanding its pharmacological selectivity and potential therapeutic applications.

Table 1: Binding Affinity of CL 218 ,872 for Human GABAA Receptor α Subtypes

| Receptor Subtype | Ki (nM) |

| α1 | 130 |

| α2 | 1820 |

| α3 | 1530 |

| α4 | >10000 |

| α5 | 490 |

| α6 | >10000 |

Data sourced from publicly available information.

Table 2: Dissociation Constants (KD) from [3H] CL 218 ,872 Binding in Rat Cerebral Cortex

| Binding Site | KD (nM) |

| High-Affinity Site | 10-30 |

| Low-Affinity Site | 200-600 |

This study demonstrated the presence of two distinct binding sites for [3H] CL 218 ,872 in rat brain tissue.[8]

Experimental Protocols

Radioligand Binding Assay for GABAA Receptors

This protocol outlines a general method for determining the binding affinity of CL 218 ,872 to GABAA receptors in brain tissue homogenates.

3.1.1. Membrane Preparation

-

Tissue Homogenization: Whole brain or specific brain regions (e.g., cerebral cortex, cerebellum) from rodents are rapidly dissected and placed in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4). The tissue is homogenized using a glass-Teflon homogenizer.

-

Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Membrane Pelleting: The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Washing: The membrane pellet is resuspended in fresh ice-cold buffer and centrifuged again to wash the membranes and remove endogenous GABA. This wash step may be repeated.

-

Final Resuspension: The final pellet is resuspended in assay buffer to a protein concentration of 1-2 mg/mL, determined by a standard protein assay (e.g., Bradford or BCA).

3.1.2. Binding Assay

-

Reaction Mixture: In a final volume of 500 µL, the following are added to microcentrifuge tubes:

-

100 µL of membrane suspension.

-

50 µL of [3H]-Flunitrazepam (a common radioligand for the benzodiazepine site) at a final concentration of 1-2 nM.

-

50 µL of CL 218 ,872 at various concentrations (for competition assays) or buffer (for saturation assays).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to make up the final volume.

-

-

Incubation: The tubes are incubated at 4°C for 60-90 minutes to reach binding equilibrium.

-

Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with a suitable scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a competing non-labeled ligand (e.g., 10 µM Diazepam). Specific binding is calculated by subtracting non-specific binding from total binding. Ki and KD values are determined by non-linear regression analysis of the binding data.

Whole-Cell Patch-Clamp Electrophysiology for Functional Characterization

This protocol describes a general method to assess the functional effects of CL 218 ,872 on GABA-induced currents in cultured neurons or brain slices.

3.2.1. Cell/Slice Preparation

-

Cultured Neurons: Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared from embryonic rodents and plated on coverslips. Experiments are typically performed after 7-14 days in vitro.

-

Brain Slices: Acute brain slices (e.g., hippocampal or cortical slices, 300-400 µm thick) are prepared from young adult rodents using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF). Slices are allowed to recover for at least 1 hour before recording.

3.2.2. Electrophysiological Recording

-

Solutions:

-

External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2 / 5% CO2.

-

Internal (Pipette) Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, and 0.3 GTP-Na, with pH adjusted to 7.3 with CsOH.

-

-

Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Cells are visualized using an upright microscope with DIC optics.

-

Whole-Cell Configuration: A borosilicate glass pipette (3-5 MΩ resistance) filled with internal solution is used to form a giga-ohm seal with the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.

-

Voltage Clamp: Cells are voltage-clamped at a holding potential of -60 mV.

-

Drug Application: GABA is applied to the cell via a perfusion system at a concentration that elicits a submaximal current (e.g., EC20). Once a stable baseline GABA-evoked current is established, CL 218 ,872 is co-applied with GABA to determine its modulatory effect.

-

Data Analysis: The amplitude and kinetics of the GABA-induced currents in the absence and presence of CL 218 ,872 are measured and compared. A concentration-response curve for CL 218 ,872 can be generated to determine its EC50 for potentiation of the GABA response.

Visualizations

Signaling Pathway

Caption: GABAergic synaptic transmission and modulation by CL 218 ,872.

Experimental Workflow: Radioligand Binding Assay

Caption: General workflow for a radioligand binding assay.

Discussion and Future Directions

The in vitro characterization of CL 218 ,872 has established it as a valuable tool for dissecting the roles of GABAA receptor α1 subunits in the central nervous system. Its selectivity profile distinguishes it from classical benzodiazepines, which typically show less subtype specificity. The quantitative binding data clearly demonstrates a higher affinity for the α1 subtype, which is thought to mediate the sedative and hypnotic effects of benzodiazepine-site agonists.

Future in vitro research could focus on several key areas:

-

High-throughput screening: Utilizing automated patch-clamp systems to screen for novel compounds with similar or improved selectivity profiles.

-

Structural biology: Co-crystallization of CL 218 ,872 with the GABAA receptor to elucidate the precise molecular interactions at the binding site.

-

In vitro metabolism: Detailed characterization of the metabolic pathways of CL 218 ,872 in human liver microsomes to predict its pharmacokinetic profile in humans. Currently, there is a lack of specific data on the in vitro metabolism of CL 218 ,872, with existing literature focusing on other benzodiazepines.

-

Functional Assays: Expanding functional assays beyond simple potentiation of GABA currents to include studies on receptor desensitization and recovery in the presence of CL 218 ,872.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The benzodiazepine receptor ligand CL218,872 has both anxiolytic and sedative properties in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The sedative effects of CL 218,872, like those of chlordiazepoxide, are reversed by benzodiazepine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]